molecular formula C7H9NO2S B13471620 3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde

3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde

Cat. No.: B13471620
M. Wt: 171.22 g/mol
InChI Key: FWJIHWPAMAGNPL-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-chloromethyl salicylaldehyde with sodium alkoxide in the presence of ethanol as a solvent. The product is obtained as a white powder with a high yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-(Propan-2-yloxy)-1,2-thiazole-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-propan-2-yloxy-1,2-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H9NO2S/c1-5(2)10-7-3-6(4-9)11-8-7/h3-5H,1-2H3

InChI Key

FWJIHWPAMAGNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NSC(=C1)C=O

Origin of Product

United States

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